molecular formula C14H12INO2S B12509696 N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12509696
M. Wt: 385.22 g/mol
InChI Key: WPJHJBMMPLXYLS-UHFFFAOYSA-N
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Description

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide is a chemical compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylidene group and a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Condensation Reactions: It can react with other aldehydes or amines to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom and the sulfonamide group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide is unique due to the specific positioning of the iodine atom and the sulfonamide group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C14H12INO2S

Molecular Weight

385.22 g/mol

IUPAC Name

N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3

InChI Key

WPJHJBMMPLXYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I

Origin of Product

United States

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